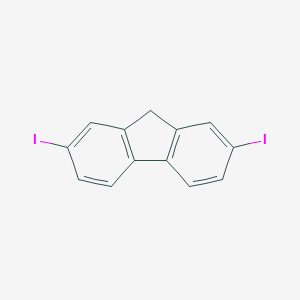

2,7-二碘-9H-芴

描述

“2,7-Diiodo-9H-fluorene” is a semiconductor material that emits light when excited by an electron . It is used in devices like light-emitting diodes (LEDs), organic light-emitting diodes (OLEDs), and photodetectors . Its molecular formula is C13H8I2.

Synthesis Analysis

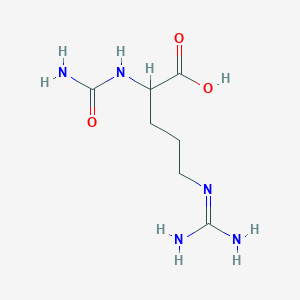

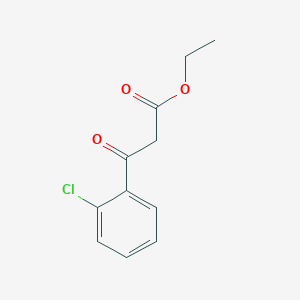

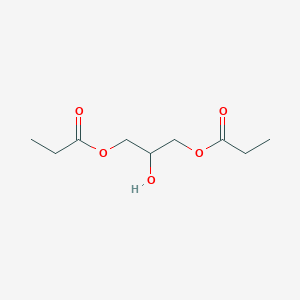

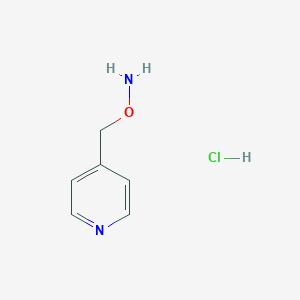

The synthesis of “2,7-Diiodo-9H-fluorene” involves reactions with various aryl/heteroaryl aldehydes to afford the corresponding Schiff base intermediates . The target thiazolidinone and azetidinone analogues are derived from Schiff bases by their reactions with thioglycolic acid and chloroacetyl chloride, respectively .

Molecular Structure Analysis

The molecular structure of “2,7-Diiodo-9H-fluorene” is represented by the formula C13H8I2 . It has a molar refractivity of 79.7±0.3 cm^3 and a polarizability of 31.6±0.5 x 10^-24 cm^3 .

Physical And Chemical Properties Analysis

“2,7-Diiodo-9H-fluorene” has a density of 2.3±0.1 g/cm^3, a boiling point of 497.1±38.0 °C at 760 mmHg, and a flash point of 254.5±26.8 °C . It has a molar volume of 189.0±3.0 cm^3 .

科学研究应用

Light Emitting Diodes (LEDs)

The compound’s derivatives, such as 2,7-Diiodo-9,9-dioctyl-9H-fluorene, have been utilized in the development of semiconductor materials that emit light when excited by an electron . This property is particularly useful in the manufacturing of LEDs and OLEDs, where the material’s high quantum efficiency, low turn-on voltage, and high quantum yield are beneficial.

Pharmaceutical Intermediates

While not directly related to 2,7-Diiodo-9H-fluorene, its structural analog, 2,7-Dihydroxy-9-fluorenone, has been indicated as an important pharmaceutical intermediate . It can be inferred that 2,7-Diiodo-9H-fluorene may also serve as a precursor or intermediate in the synthesis of anti-tumor agents and sympathetic nerve inhibitors.

Agriculture

Similar to its role in pharmaceuticals, the related compound 2,7-Dihydroxy-9-fluorenone is used to synthesize herbicides and insecticides . This suggests that 2,7-Diiodo-9H-fluorene could be explored for its potential applications in developing new agricultural chemicals.

Polymer Stabilizers and Plasticizers

In the plastics industry, derivatives of fluorene compounds are synthesized as stabilizers and plasticizers during the polymerization process . 2,7-Diiodo-9H-fluorene could contribute to the production of bisphenol products that enhance the stability and flexibility of polymers.

Liquid Crystal Materials

The ability of fluorene derivatives to produce mesomorphic phenomena makes them candidates for synthesizing new organic compounds in the field of liquid crystal materials . 2,7-Diiodo-9H-fluorene could be instrumental in creating materials with unique electro-optical properties for displays and other applications.

Functional Polymer Materials

Lastly, the compound’s role as a precursor for polyfluorenes opens up possibilities for producing functional polymer materials . These materials can have tailored properties for specific applications, such as conductive polymers, fluorescent markers, and more.

作用机制

未来方向

“2,7-Diiodo-9H-fluorene” has potential implications in several fields of research and industry, including organic electronics, optoelectronics, and sensing.

Relevant Papers

There are several papers relevant to “2,7-Diiodo-9H-fluorene”. For instance, one paper discusses the use of fluorene derivatives in the pharmaceutical industry to synthesize anti-tumor and sympathetic nerve inhibitors . Another paper highlights the potential of “2,7-Diiodo-9H-fluorene” in organic electronics, optoelectronics, and sensing.

属性

IUPAC Name |

2,7-diiodo-9H-fluorene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8I2/c14-10-1-3-12-8(6-10)5-9-7-11(15)2-4-13(9)12/h1-4,6-7H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCWGCTPMBCOCLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)I)C3=C1C=C(C=C3)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8I2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40348296 | |

| Record name | 2,7-Diiodo-9H-fluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40348296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,7-Diiodo-9H-fluorene | |

CAS RN |

16218-28-3 | |

| Record name | 2,7-Diiodo-9H-fluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40348296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary application of 2,7-Diiodofluorene in materials science?

A1: 2,7-Diiodofluorene serves as a crucial building block for synthesizing conjugated polymers, particularly polyfluorenes, which are highly sought-after for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. Its iodine atoms act as reactive sites for various cross-coupling reactions, enabling the incorporation of the fluorene unit into polymer chains. [, , , , , ]

Q2: How does the structure of 2,7-Diiodofluorene contribute to its reactivity in polymerization reactions?

A2: The presence of iodine atoms at the 2,7-positions of the fluorene ring significantly enhances the reactivity of 2,7-Diiodofluorene towards palladium-catalyzed cross-coupling reactions, such as the Sonogashira and Suzuki-Miyaura reactions. These reactions are essential for constructing conjugated polymer backbones. [, , ]

Q3: Can you elaborate on the role of 2,7-Diiodofluorene in the synthesis of red and deep-red emissive polymers?

A3: Researchers have successfully incorporated 2,6-diiodo-functionalized BODIPY monomers with 2,7-Diiodofluorene derivatives via Sonogashira polymerization, resulting in the creation of red and deep-red emissive polymeric BODIPY dyes. These polymers exhibit significant red-shifts in their absorption and emission spectra due to extended π-conjugation, making them valuable for optoelectronic applications. []

Q4: Has 2,7-Diiodofluorene been utilized in the development of any specific OLED materials?

A4: Yes, 2,7-Diiodofluorene has been employed in the synthesis of thermally crosslinkable OLED materials. By employing selective Ullmann and Suzuki-Miyaura cross-coupling reactions, researchers have synthesized novel meta- and para-functionalized 9,9-dialkyl-2,7-bis(vinyl-substituted-diphenylamino)-9H-fluorenes, which exhibit promising properties for OLED applications. []

Q5: How does the stoichiometry of 2,7-Diiodofluorene influence the properties of the resulting polymers?

A5: Nonstoichiometric direct arylation polycondensation of 2,7-Diiodofluorene with an excess of other monomers, like octafluorobiphenyl, allows for controlled polymer chain termination, influencing the final polymer properties. This approach enables the introduction of specific end groups, which can be tailored to enhance solubility or facilitate further functionalization. []

Q6: Beyond polymerization, what other chemical reactions has 2,7-Diiodofluorene been studied in?

A6: Researchers have extensively studied the oxidation kinetics of 2,7-Diiodofluorene with potassium permanganate in various media. These studies have provided valuable insights into the reaction mechanisms, intermediate species, and factors influencing the oxidation rates of halogenated fluorenes. [, ]

Q7: What analytical techniques are commonly used to characterize 2,7-Diiodofluorene and its derivatives?

A7: Common analytical techniques for characterizing 2,7-Diiodofluorene and its derivatives include gas chromatography-mass spectrometry (GC/MS), Fourier-transform infrared spectroscopy (FT-IR), X-ray photoelectron spectroscopy (XPS), and cyclic voltammetry (CV). These techniques provide information about the compound's structure, purity, and electrochemical properties. [, , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。